1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole;oxalic acid
Overview
Description
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole; oxalic acid is a compound that combines the structural features of imidazole and phenoxy groups
Scientific Research Applications
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole typically involves the reaction of 2-tert-butyl-4-chlorophenol with 4-bromobutylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion displaces the bromide ion from the butyl chain, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Phenol derivatives.
Substitution: Substituted imidazole or phenoxy derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The phenoxy group can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-chlorophenoxy)butyl]imidazole: Similar structure but lacks the tert-butyl group.
1-[4-(2-methylphenoxy)butyl]imidazole: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]imidazole is unique due to the presence of the tert-butyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O.C2H2O4/c1-17(2,3)15-12-14(18)6-7-16(15)21-11-5-4-9-20-10-8-19-13-20;3-1(4)2(5)6/h6-8,10,12-13H,4-5,9,11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEJLNNLNJLERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCN2C=CN=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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